molecular formula C8H5NO2 B1377989 1,2-Benzoxazole-5-carbaldehyde CAS No. 933718-95-7

1,2-Benzoxazole-5-carbaldehyde

Cat. No.: B1377989
CAS No.: 933718-95-7
M. Wt: 147.13 g/mol
InChI Key: GXCUESGFJHQYEY-UHFFFAOYSA-N
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Description

1,2-Benzoxazole-5-carbaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an aldehyde functional group at the 5-position

Mechanism of Action

Target of Action:

1,2-Benzoxazole-5-carbaldehyde (referred to as benzoxazole aldehyde) is a heterocyclic aromatic compound with an aryl ring fused to an oxazole moiety . Its structure allows efficient interaction with biological targets. Some of its primary targets include:

Mode of Action:

Benzoxazole aldehyde interacts with its targets through various mechanisms:

Biochemical Pathways:

The compound affects several pathways, including those related to cancer, inflammation, and cardiovascular disorders. For instance, it inhibits DNA topoisomerases involved in cancer progression .

Action Environment:

Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, pH affects its solubility and absorption.

: Abdulrahman Abdullahi & Keng Yoon Yeong. “Targeting disease with benzoxazoles: a comprehensive review of recent developments.” Medicinal Chemistry Research, 33(2), 406–438 (2024).

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,2-Benzoxazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group at the 5-position, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives. This functional group allows for further chemical modifications and the development of novel compounds with enhanced properties .

Properties

IUPAC Name

1,2-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCUESGFJHQYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933718-95-7
Record name 1,2-benzoxazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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